molecular formula C14H10N2O2 B1649626 2-(Phenylamino)-4H-3,1-benzoxazin-4-one CAS No. 1026-16-0

2-(Phenylamino)-4H-3,1-benzoxazin-4-one

Cat. No.: B1649626
CAS No.: 1026-16-0
M. Wt: 238.24 g/mol
InChI Key: UUMLXNZZKFQMMR-UHFFFAOYSA-N
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Description

2-(Phenylamino)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzoxazinone core with an aniline group attached at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the reaction of anthranilic acid with a carboxylic acid chloride in the presence of a cyclizing agent such as acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine . Another effective method involves the use of iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent .

Industrial Production Methods

Industrial production of this compound often employs one-pot synthesis techniques to streamline the process and improve yield. The use of cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions has been shown to be effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylamino)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzoxazinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aniline group or the benzoxazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydrobenzoxazinone derivatives.

    Substitution: Various substituted benzoxazinone derivatives depending on the reagents used.

Scientific Research Applications

2-(Phenylamino)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylamino)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes. The compound acts as an acyl-enzyme inhibitor, forming a stable complex with the enzyme and preventing its activity. This inhibition is achieved through the formation of slowly deacylating anthranoyl enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylamino)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a potent enzyme inhibitor sets it apart from other similar compounds .

Properties

IUPAC Name

2-anilino-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)16-14(18-13)15-10-6-2-1-3-7-10/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMLXNZZKFQMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343472
Record name 2-anilino-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026-16-0
Record name 2-anilino-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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